molecular formula C24H22NO2P B1312368 N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 252288-04-3

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B1312368
CAS No.: 252288-04-3
M. Wt: 387.4 g/mol
InChI Key: SQKCCVLITFBZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organophosphorus compound characterized by its unique dioxaphosphepin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves the reaction of diethylaminophosphine with 2,2’-dihydroxy-1,1’-binaphthyl under controlled conditions. The reaction is catalyzed by p-toluene sulfonic acid monohydrate and carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, making it valuable in the synthesis of chiral molecules .

Biology and Medicine

Its unique structure allows it to interact with biological targets in a specific manner, which can be exploited for therapeutic purposes .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it useful in material science applications .

Mechanism of Action

The mechanism by which (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. Additionally, its chiral nature allows it to interact with biological molecules in a stereospecific manner, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific diethylamino substitution, which imparts distinct steric and electronic properties. These properties enhance its effectiveness as a ligand in asymmetric catalysis and its potential as a bioactive molecule.

Properties

IUPAC Name

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKCCVLITFBZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453657
Record name N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252288-04-3
Record name N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.